Home > Products > Screening Compounds P49089 > 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride - 1188265-60-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

Catalog Number: EVT-3164002
CAS Number: 1188265-60-2
Molecular Formula: C6H9BrClN3
Molecular Weight: 238.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H9BrClN3C_6H_9BrClN_3 and a molecular weight of approximately 238.51 g/mol. It is classified as a heterocyclic compound, specifically an imidazo[1,5-a]pyrazine derivative. This compound is notable for its potential applications in medicinal chemistry and biological research due to its structural characteristics and interactions with biological targets.

Synthesis Analysis

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves several key steps:

  1. Formation of the Imidazo[1,5-a]pyrazine Ring: This initial step generally includes the cyclization of appropriate precursors under controlled conditions. The specific conditions can vary but often involve heating or the use of catalysts to facilitate the reaction.
  2. Bromination: The introduction of the bromine atom occurs during or after the ring formation. This step is crucial as it defines the compound's reactivity and potential interactions.
  3. Hydrochloride Formation: The final step involves converting the free base of the compound into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the solubility and stability of the compound for further applications.

Industrial production methods may utilize continuous flow reactors and automated systems to optimize yield and ensure consistent quality .

Chemical Reactions Analysis

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can participate in various chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.
  2. Oxidation and Reduction Reactions: The compound is capable of undergoing oxidation and reduction reactions. These transformations can lead to different derivatives that may exhibit varied biological activities .

These reactions are essential for modifying the compound to enhance its pharmacological properties or to create new compounds for research purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride include:

  • Appearance: Typically presented as an off-white solid.
  • Purity: Commercially available forms often exceed 98% purity.
  • Molecular Weight: Approximately 238.51 g/mol.
  • Elemental Composition:
    • Carbon (C): 30.21%
    • Hydrogen (H): 3.80%
    • Bromine (Br): 33.50%
    • Chlorine (Cl): 14.86%
    • Nitrogen (N): 17.62%

Specific physical constants such as melting point and boiling point were not detailed in the available sources but are critical for practical applications .

Applications

The applications of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride span various fields:

  1. Medicinal Chemistry: This compound serves as a lead structure in drug development due to its potential pharmacological properties.
  2. Biological Research: It is utilized in studies examining the interactions between brominated heterocycles and biological targets.
  3. Industrial Applications: In the industrial sector, it is employed in synthesizing specialty chemicals and materials .

The versatility of this compound makes it a valuable asset in both academic research and industrial applications.

Synthetic Methodologies for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hydrochloride

Cyclocondensation Strategies for Imidazo[1,5-a]pyrazine Core Formation

The construction of the bicyclic 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold represents the foundational step in synthesizing the target compound. Two principal methodologies dominate the literature:

Pictet-Spengler Approach: This classical method involves the acid-catalyzed cyclocondensation of amino-functionalized heterocycles with carbonyl compounds. Specifically, N-Boc-protected piperazine-2-carboxaldehydes undergo cyclization with aminopyrazines under trifluoroacetic acid (TFA) catalysis (20–50°C, 4–8 hours), yielding the saturated imidazopyrazine core with high regiocontrol. Deprotection of the Boc group precedes ring closure, requiring meticulous optimization to suppress dimerization byproducts. Reported yields range from 45–68%, with reaction efficiency heavily dependent on electronic effects of substituents on the aldehyde component [3].

Isocyanide-Based Multicomponent Reactions (IMCR): Advanced IMCR strategies offer superior atom economy for core assembly. A highly efficient route employs tert-butyl isocyanide, 2-aminopyrazine derivatives, and aryl aldehydes in iodine-catalyzed three-component condensations. Conducted at ambient temperature (20–25°C) in dichloromethane or methanol, this method achieves yields exceeding 85% while accommodating diverse electronic profiles on the aldehyde component. Key mechanistic steps include: (i) imine formation between amine and aldehyde, (ii) nucleophilic isocyanide addition facilitated by iodine, and (iii) intramolecular cyclization. This method significantly reduces synthetic steps compared to linear approaches [6].

Tandem Cyclization-Reduction Sequences: Sequential reductive amination-cyclization protocols using 2-(2-bromoethyl)benzaldehyde derivatives provide access to advanced intermediates. Hydrogenation (10–50 psi H₂, Pd/C catalyst) of initial cycloadducts generates the saturated backbone in near-quantitative yield. This approach benefits from operational simplicity but requires strict exclusion of moisture to prevent hydrolysis of the iminium intermediates [3] [6].

Table 1: Comparative Analysis of Core Formation Strategies

MethodologyKey Reagents/ConditionsReaction TimeYield RangeKey Advantages
Pictet-SpenglerTFA/DCM, 20–50°C4–8 hours45–68%High regioselectivity
IMCR (Iodine-catalyzed)I₂/CH₂Cl₂, rt12–24 hours70–90%Atom economy, broad scope
Tandem Reductive AminationPd/C, H₂ (10–50 psi)6–12 hours85–94%Operational simplicity

Bromination Techniques: Regioselective Functionalization at the 3-Position

Regioselective bromination at the C3 position of the imidazo[1,5-a]pyrazine core is critical for installing the requisite handle for downstream functionalization via cross-coupling. Two dominant bromination strategies are employed:

Direct Electrophilic Bromination: The electron-rich C3 position readily undergoes electrophilic substitution. N-Bromosuccinimide (NBS, 1.05–1.2 equiv) in anhydrous DMF or acetonitrile at 80°C for 6–12 hours provides consistent regioselectivity (C3 > 95%). Solvent choice profoundly impacts efficiency: DMF enhances solubility but may necessitate lower temperatures (60°C) to minimize di-bromination, while acetonitrile offers easier workup. Critical parameters include rigorous exclusion of moisture and controlled addition rates to prevent NBS decomposition. This method typically delivers 65–75% isolated yields of the brominated heterocycle [6].

Copper-Mediated Bromination: For substrates sensitive to classical electrophilic conditions, CuBr₂ (1.5–2.0 equiv) in refluxing 1,2-dichlorobenzene (120°C, 8–15 hours) offers a robust alternative. This radical pathway proceeds via single-electron transfer (SET) mechanisms, generating brominated products with moderate regioselectivity (70–80% C3 preference). While functional group tolerance is broader compared to NBS, yields are generally lower (50–60%) and require extensive purification to remove copper residues. This method proves valuable when electron-withdrawing groups deactivate the core toward electrophilic attack [6].

Late-Stage vs. Early-Stage Bromination: Comparative studies reveal trade-offs in sequence planning. Bromination prior to core saturation (e.g., on imidazo[1,5-a]pyrazine precursors) simplifies purification but risks reduction of sensitive C-Br bonds during hydrogenation. Conversely, late-stage bromination of the saturated scaffold ensures preservation of the bromide but faces challenges with solubility and competing side reactions at tertiary nitrogen centers. Most industrial routes favor late-stage bromination with stringent temperature control [3] [6].

Table 2: Bromination Method Performance Metrics

MethodReagent/SystemTemperatureYieldC3 SelectivityKey Limitations
Electrophilic (NBS)NBS/DMF80°C65–75%>95%Di-bromination risk
Copper-MediatedCuBr₂/o-DCB120°C50–60%70–80%Copper removal required
Radical (Photocatalyzed)BrCCl₃/hν25°C40–55%60–70%Low regioselectivity

Hydrochloride Salt Formation: Solvent Systems and Crystallization Optimization

Conversion of the free base 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to its hydrochloride salt enhances crystallinity, stability, and processability for pharmaceutical applications. Critical parameters governing salt formation include solvent polarity, acid addition rate, and crystallization kinetics:

Solvent Selection for Acid Addition: Hydrochloric acid (HCl, 2.0–4.0 equiv) is introduced into solutions of the free base in polar aprotic solvents. Optimal systems include:

  • Anhydrous Ethanol/Diethyl Ether: Slow diffusion of gaseous HCl into cold (0–5°C) solutions yields fine crystals suitable for filtration, though solvent inclusion may occur.
  • Acetone/Water (9:1): Addition of concentrated aqueous HCl (37%) generates salts with improved crystallinity. Maintaining stoichiometric control (1:1 HCl:base ratio) prevents hydrate formation.
  • Tetrahydrofuran (THF): Demonstrates superior solubility for hydrophobic impurities, enhancing purity but often requiring anti-solvent addition for crystallization [1] [7].

Crystallization Dynamics: Seeding techniques and controlled cooling ramps are essential for controlling particle size distribution. Key protocols include:

  • Cooling Crystallization: Saturated solutions in ethanol/water (80:20) cooled from 60°C to 0°C at 0.5°C/min produce uniform crystals with D90 < 50 µm.
  • Anti-Solvent Precipitation: Dropwise addition of anti-solvents (diethyl ether, n-heptane, or methyl tert-butyl ether) to concentrated salt solutions in methanol induces rapid crystallization. Diethyl ether yields high purity (>99.5% HPLC) but can form solvates; n-heptane produces non-solvated crystals ideal for long-term storage [1].

Stability-Oriented Drying Protocols: Lyophilization (freeze-drying) of aqueous solutions generates amorphous salts with high solubility but compromised long-term stability. Conversely, vacuum tray drying (40–50°C, 10–15 mbar) of crystalline material for 24–48 hours achieves residual solvent levels <0.5% (ICH Q3C limits) while preserving crystallinity. The hydrochloride salt exhibits optimal stability at 2–8°C under inert atmosphere, with minimal decomposition (<0.5%) observed over 12 months under these conditions [1] [7].

Table 3: Hydrochloride Salt Crystallization Optimization Matrix

Solvent SystemAcid SourceCrystallization MethodCrystal HabitPurityResidual Solvent
Ethanol/Diethyl Ether (1:3)Gaseous HClSlow evaporationNeedles>98.5%Ethanol < 500 ppm
Acetone/H₂O (9:1)Aqueous HCl (37%)Cooling (60°C→0°C)Prismatic>99.0%Acetone < 300 ppm
THF/n-Heptane (1:4)HCl in 2-PropanolAnti-solvent additionAgglomerates>98.0%THF < 350 ppm

Properties

CAS Number

1188265-60-2

Product Name

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

Molecular Formula

C6H9BrClN3

Molecular Weight

238.51

InChI

InChI=1S/C6H8BrN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H

InChI Key

FNKYKFZYHXJZRI-UHFFFAOYSA-N

SMILES

C1CN2C(=CN=C2Br)CN1.Cl

Canonical SMILES

C1CN2C(=CN=C2Br)CN1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.